methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate
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Overview
Description
Methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate is a complex organic compound with the molecular formula C27H30N2O5 . This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the trimethoxyphenyl group adds to its pharmacological potential, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-4-phenylquinazoline with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as methanol or ethanol. The resulting intermediate is then esterified using methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different acyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate involves its interaction with molecular targets such as tubulin and other cellular proteins. The trimethoxyphenyl group enhances its binding affinity to these targets, leading to the inhibition of cellular processes like microtubule polymerization . This inhibition can result in cell cycle arrest and apoptosis, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also targets tubulin.
Podophyllotoxin: Used for treating external genital warts and also inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
Methyl [6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate is unique due to its specific structural features, such as the combination of a quinazoline core with a trimethoxyphenyl group. This combination enhances its pharmacological properties, making it more effective in certain applications compared to similar compounds .
Properties
IUPAC Name |
methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-quinazolin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c1-17-11-12-21-20(13-17)25(18-9-7-6-8-10-18)29(16-24(30)33-4)27(28-21)19-14-22(31-2)26(34-5)23(15-19)32-3/h6-15,25,27-28H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNADYRMJMPIHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(N(C2C3=CC=CC=C3)CC(=O)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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